1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furylcarbonyl group, and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactionsCommon synthetic methods involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-[4-(2-FURYLCARBONYL)PIPERAZINO]-5-OXO-3-PHENYLPENTANOIC ACID: This compound shares the furylcarbonyl and piperazine moieties but differs in its overall structure and functional groups.
(E)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE: Another similar compound with a different core structure, highlighting the versatility of the furylcarbonyl-piperazine combination.
Uniqueness: 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for a wide range of modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C24H23N5O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H23N5O2/c1-16(2)17-14-22(27-9-11-28(12-10-27)24(30)21-8-5-13-31-21)29-20-7-4-3-6-19(20)26-23(29)18(17)15-25/h3-8,13-14,16H,9-12H2,1-2H3 |
InChI Key |
SIVCAUIKASCNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(=O)C5=CC=CO5)C#N |
Origin of Product |
United States |
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